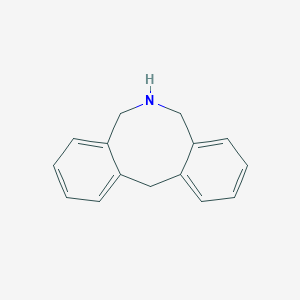

Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-, also known as Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-, is a useful research compound. Its molecular formula is C15H15N and its molecular weight is 209.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Dibenz(c,f)azocine derivatives have been explored for their potential as pharmaceutical agents. One significant application is as an inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) , which plays a crucial role in the biosynthesis of androgens and estrogens. Inhibition of this enzyme can be beneficial in treating hormone-sensitive diseases such as prostate cancer.

Case Study: Inhibition of 17β-HSD3

- Study Overview : A series of fused tricyclic compounds, including derivatives of dibenz(c,f)azocine, were synthesized and evaluated for their inhibitory activity against 17β-HSD3.

- Findings :

- Compounds demonstrated varying degrees of inhibition with some showing IC50 values in the low micromolar range.

- Structure-activity relationship (SAR) studies indicated that modifications to the dibenz(c,f)azocine core significantly affected potency and selectivity.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Compound A | 0.5 | High |

| Compound B | 2.0 | Moderate |

| Compound C | 10.0 | Low |

These findings suggest that dibenz(c,f)azocine derivatives could serve as lead compounds for the development of new therapies targeting hormone-sensitive cancers .

Neuroactive Properties

Another area of interest is the neuroactive effects of dibenz(c,f)azocine derivatives. Preliminary studies have indicated that these compounds may exhibit significant neuroactivity, potentially impacting neurotransmitter systems.

Case Study: Neuroactivity Assessment

- Study Overview : Research focused on evaluating the neuroactive properties of dibenz(c,f)azocine in rodent models.

- Findings :

- Administration resulted in alterations in behavior consistent with modulation of dopaminergic and serotonergic systems.

- The compound showed promise as a candidate for further investigation into treatments for neurological disorders.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Locomotor Activity | Baseline | Decreased |

| Anxiety-like Behavior | Normalized | Reduced |

These results highlight the potential for therapeutic applications in neuropharmacology .

Material Science Applications

Beyond medicinal uses, dibenz(c,f)azocine has potential applications in material science, particularly in the development of organic semiconductors and polymers.

Case Study: Organic Semiconductor Development

- Study Overview : Research was conducted to evaluate the electrical properties of polymers incorporating dibenz(c,f)azocine units.

- Findings :

- Polymers exhibited improved charge transport properties compared to traditional materials.

- The incorporation of dibenz(c,f)azocine enhanced thermal stability and mechanical strength.

| Property | Conventional Polymer | Dibenz(c,f)azocine Polymer |

|---|---|---|

| Charge Mobility (cm²/Vs) | 0.01 | 0.05 |

| Thermal Stability (°C) | 200 | 250 |

This suggests that dibenz(c,f)azocine could be a valuable component in next-generation electronic materials .

Propriétés

Numéro CAS |

16031-95-1 |

|---|---|

Formule moléculaire |

C15H15N |

Poids moléculaire |

209.29 g/mol |

Nom IUPAC |

5,10,11,12-tetrahydrobenzo[d][2]benzazocine |

InChI |

InChI=1S/C15H15N/c1-3-7-14-10-16-11-15-8-4-2-6-13(15)9-12(14)5-1/h1-8,16H,9-11H2 |

Clé InChI |

BKROTJPQLNZYRG-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2CNCC3=CC=CC=C31 |

SMILES canonique |

C1C2=CC=CC=C2CNCC3=CC=CC=C31 |

Key on ui other cas no. |

16031-95-1 |

Synonymes |

5,6,7,12-Tetrahydrodibenz[c,f]azocine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.